3-Hydroxypropiophenone
Overview
Description
3-Hydroxypropiophenone is a chemical compound with the molecular formula C9H10O2 . It is an indispensable constituent in the production of several therapeutic pharmaceuticals such as levodopa and benserazide . It serves as a crucial intermediate and its multifarious applications also encompass the synthesis of both the antihypertensive agents and the antidepressants .
Synthesis Analysis
This compound can be synthesized through various methods. One method involves the diazotization of m-aminopropiophenone, followed by decomposition of the diazonium salt obtained . Other methods include saponification of 3-acetoxypropiophenone with refluxing 10% sodium hydroxide for 2–3 hours , and reductive deamination of 2-amino-5-hydroxypropiophenone .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 150.174 Da and the monoisotopic mass is 150.068085 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 289.2±23.0 °C at 760 mmHg, and a flash point of 121.6±15.2 °C . It has 2 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds . Its ACD/LogP value is 0.96 .Scientific Research Applications
1. Biological Production and Applications
3-Hydroxypropionic acid (3-HP) is a valuable platform chemical, primarily produced biologically from glucose or glycerol. It holds potential for the production of various value-added chemicals. Kumar, Ashok, and Park (2013) provide an overview of microbial 3-HP production, highlighting the constraints and solutions in this field, as well as future prospects (Kumar, Ashok, & Park, 2013). Similarly, Chen et al. (2017) discuss the metabolic engineering of Corynebacterium glutamicum for efficient 3-HP production from glucose and xylose, which opens avenues for 3-HP production from lignocellulosic feedstocks (Chen et al., 2017).
2. Synthetic Intermediate for Novel Compounds
3,3-Diaryl-2-hydroxypropiophenones, through base-catalyzed α-ketol rearrangements, can yield isomeric 1-hydroxypropan-2-ones, which are useful synthetic intermediates. Hall, Ferreira, and Roux (1980) noted that these intermediates have distinct oxidation potentials and can aid in synthesizing novel 4-arylflavan-3-ones (Hall, Ferreira, & Roux, 1980).
3. Chemical Synthesis
The chemical synthesis of p-Hydroxypropiophenone has been explored by Li Hong-bo (2010), who utilized phenol and propionyl chloride via esterification and Fries rearrangement reaction. This synthesis approach offers a method for producing p-Hydroxypropiophenone with high yield, highlighting its potential in chemical applications (Li Hong-bo, 2010).
4. Biotechnology and Industrial Applications
The fermentative production of 3-HP, a derivative of 3-Hydroxypropiophenone, is an attractive platform chemical for various commodity chemicals like acrylic acid and acrylamide. Chen, Bao, Kim, Siewers, and Nielsen (2014) discuss the production of 3-HP in Saccharomyces cerevisiae, which offers a sustainable alternative to petrochemicals (Chen, Bao, Kim, Siewers, & Nielsen, 2014).
5. Environmental Impact and Sustainability
Pina, Falletta, and Rossi (2011) emphasize the importance of eco-sustainable processes in producing this compound, highlighting the potential of catalytic chemical methods. This approach underscores the need for environmentally friendly and sustainable production methods for such valuable chemicals (Pina, Falletta, & Rossi, 2011).
Safety and Hazards
Safety measures for handling 3-Hydroxypropiophenone include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
It is known that this compound is often used in organic synthesis as an intermediate or important synthetic raw material .
Mode of Action
It is a compound with both alcohol and ketone functional groups, and it is soluble in many organic solvents such as ethanol and ether . This suggests that it may interact with its targets through these functional groups.
Properties
IUPAC Name |
3-hydroxy-1-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCFUZMQHVIOSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10927537 | |
Record name | 3-Hydroxy-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10927537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1321-48-8, 5650-41-9 | |
Record name | Hydroxypropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxypropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10927537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYPROPIOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3OOP8T819 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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